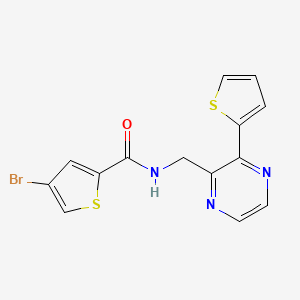

![molecular formula C28H29N3O6S2 B2430481 ethyl 6-acetyl-2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 489471-06-9](/img/structure/B2430481.png)

ethyl 6-acetyl-2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

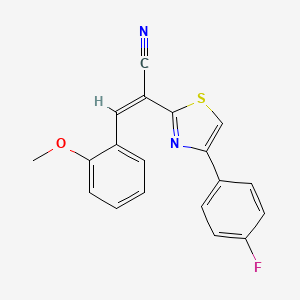

The compound is a derivative of dihydroisoquinoline, which is a type of isoquinoline . Isoquinolines are a type of heterocyclic aromatic organic compound similar to naphthalene and are often used in the synthesis of natural products and pharmaceuticals .

Synthesis Analysis

Dihydroisoquinoline derivatives can be synthesized using the Castagnoli–Cushman reaction . This reaction is a method for the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives .Molecular Structure Analysis

The compound contains a dihydroisoquinoline moiety, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing pyridine ring . It also contains a sulfonyl group attached to the benzene ring, and a tetrahydrothieno[2,3-c]pyridine moiety, which is a type of heterocyclic compound .Aplicaciones Científicas De Investigación

Synthesis and Characterization

A significant application of this compound lies in its use for the synthesis of new heterocyclic structures. For instance, the acetylation of amino-tetrahydrothienoisoquinoline derivatives has led to the creation of compounds with potential for pharmacological exploration, indicating a pathway for the synthesis of molecules that might have biological activity (R. Zaki, S. M. Radwan, & A. El-Dean, 2017). Similarly, research into the synthesis of bioactive molecules like fluoro-substituted benzothiazoles incorporating sulphonamido quinazolinyl imidazole frameworks has been carried out, showcasing the versatility of related chemical structures in generating biologically active compounds (Snehal Patel et al., 2009).

Pharmacological Potential

The synthetic methodologies involving this compound extend to the exploration of its pharmacological potential. The development of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its derivatives, for example, allows for the future investigation of their pharmacological activities, laying the groundwork for the discovery of new drugs (R. Zaki, S. M. Radwan, & A. El-Dean, 2014). This approach underscores the importance of such compounds in the early stages of drug discovery and development.

Antimicrobial and Antitumor Screening

Moreover, the synthetic compounds derived from processes involving ethyl 6-acetyl-2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate have been subjected to biological screenings. For instance, compounds with a basis in tetrahydropyrimidothienoisoquinoline moieties have been synthesized and characterized, with a view towards investigating their pharmacological activities in the future, suggesting potential applications in treating diseases or conditions requiring antimicrobial or antitumor agents (Fatma M. Saleh et al., 2020).

Direcciones Futuras

The future directions for research on this compound would likely depend on its intended use. If it has biological activity, it could be further investigated for potential medicinal applications. Alternatively, if it has interesting chemical properties, it could be studied for potential use in chemical synthesis .

Propiedades

IUPAC Name |

ethyl 6-acetyl-2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N3O6S2/c1-3-37-28(34)25-23-13-14-30(18(2)32)17-24(23)38-27(25)29-26(33)20-8-10-22(11-9-20)39(35,36)31-15-12-19-6-4-5-7-21(19)16-31/h4-11H,3,12-17H2,1-2H3,(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJFJZBQUIZMHNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

567.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2430402.png)

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2430407.png)

![N-(5-chloro-2-methoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2430408.png)

![3-[3-(Trifluoromethyl)phenyl]azetidine tfa](/img/structure/B2430410.png)

![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pentoxybenzamide](/img/structure/B2430411.png)

![5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2430414.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2430417.png)

![3,4-difluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2430418.png)